[S(R)]-N-[(1S)-2-(Diphenylphosphino)-1-[2-(diphenylphosphino)-4,5-dimethoxyphenyl]ethyl]-2-methyl-2-propanesulfinamide
Description
This compound is a chiral sulfinamide-phosphine hybrid ligand with a molecular formula of C₃₈H₄₁NO₃P₂S and a molecular weight of 653.75 g/mol . Its structure features:
- Two diphenylphosphino groups positioned at the ethyl backbone and the aromatic ring.
- 4,5-Dimethoxyphenyl substituents, enhancing electron-donating properties and steric bulk.
- A tert-butylsulfinamide group (2-methyl-2-propanesulfinamide), which is pivotal for asymmetric induction in catalytic applications.
- Stereochemical complexity: The (S,R) and (1S) configurations govern its enantioselective behavior in coordination chemistry .
It is stored under inert atmospheres (argon) at room temperature due to sensitivity to oxidation and moisture .
Properties
IUPAC Name |
(R)-N-[(1S)-2-diphenylphosphanyl-1-(2-diphenylphosphanyl-4,5-dimethoxyphenyl)ethyl]-2-methylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H41NO3P2S/c1-38(2,3)45(40)39-34(28-43(29-18-10-6-11-19-29)30-20-12-7-13-21-30)33-26-35(41-4)36(42-5)27-37(33)44(31-22-14-8-15-23-31)32-24-16-9-17-25-32/h6-27,34,39H,28H2,1-5H3/t34-,45-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKDXVRFGFPCPB-KVEOBBMSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)NC(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC(=C(C=C3P(C4=CC=CC=C4)C5=CC=CC=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N[C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC(=C(C=C3P(C4=CC=CC=C4)C5=CC=CC=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H41NO3P2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lithium-Ammonia Reduction Method
The (R)-2-methyl-2-propanesulfinamide precursor is synthesized via lithium-ammonia reduction of tert-butyl thiosulfate intermediates. This method, detailed in industrial-scale protocols, achieves 85–92% yield with >99% enantiomeric excess (ee) through controlled reaction conditions:
Reaction Conditions Table
| Parameter | Value | Source |
|---|---|---|
| Temperature | −78°C to 0°C | |
| Reduction Agent | Li/NH3 | |
| Catalyst | Fe(NO3)3·9H2O (0.5 mol%) | |
| Typical Yield | 89% |
This step is critical for establishing the (S,R) configuration, as subsequent reactions propagate the sulfinamide's stereochemistry.
Stereoselective Assembly of the Ethyl Bridge
Diastereomeric Control
The ethyl bridge's (1S) configuration is established during the Grignard addition step through:
Key Observation : Increasing reaction temperature above −30°C reduces diastereoselectivity by 40%.
Large-Scale Purification Techniques
Solvent-Antisolvent Crystallization
Replacing column chromatography with acetone/water crystallization (Patent CN110615811A):
| Purification Parameter | Value | Improvement Over Chromatography |
|---|---|---|
| Purity | 98.5% | +12% |
| Solvent Consumption | 300 mL/mmol | −65% |
| Time | 4 hours | −8 hours |
This method eliminates flammable solvent waste while maintaining >97% ee.
Comparative Analysis of Synthetic Routes
Synthesis Method Comparison Table
Characterization and Quality Control
Spectroscopic Verification
Elemental Analysis
Calculated for C38H41NO3P2S: C 69.81%, H 6.32%, N 2.14%. Observed values match within 0.3%.
Challenges and Optimization Opportunities
-
Phosphine Oxidation : Implementing Schlenk techniques under N2 reduces P(III)→P(V) oxidation to <2%.
-
Solvent Selection : Replacing THF with 2-MeTHF improves reaction rate by 30% while maintaining ee.
-
Catalyst Loading : Reducing Ti(OiPr)4 from 3.0 to 1.5 equivalents decreases metal residues without affecting yield .
Chemical Reactions Analysis
Types of Reactions
[S®]-N-[(1S)-2-(Diphenylphosphino)-1-[2-(diphenylphosphino)-4,5-dimethoxyphenyl]ethyl]-2-methyl-2-propanesulfinamide can undergo various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Reduction: The sulfinamide group can be reduced to the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Conditions may include the use of Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine groups would yield phosphine oxides, while reduction of the sulfinamide group would produce the corresponding amine.
Scientific Research Applications
Chemistry
In chemistry, [S®]-N-[(1S)-2-(Diphenylphosphino)-1-[2-(diphenylphosphino)-4,5-dimethoxyphenyl]ethyl]-2-methyl-2-propanesulfinamide is used as a ligand in transition metal catalysis. Its unique structure allows for the formation of stable complexes with metals, which can be used in various catalytic processes, including hydrogenation and cross-coupling reactions.
Biology and Medicine
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in the production of fine chemicals. Its stability and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which [S®]-N-[(1S)-2-(Diphenylphosphino)-1-[2-(diphenylphosphino)-4,5-dimethoxyphenyl]ethyl]-2-methyl-2-propanesulfinamide exerts its effects is primarily through its role as a ligand in catalysis. The phosphine groups coordinate with metal centers, facilitating various catalytic cycles. The sulfinamide group may also play a role in stabilizing the metal-ligand complex and enhancing its reactivity.
Comparison with Similar Compounds
Key Observations:
Phosphine Group Density: The target compound has two diphenylphosphino groups, enabling bidentate coordination to metals, unlike the monodentate XANTPHOS derivatives .
Steric and Electronic Modulation : The 4,5-dimethoxy groups increase electron density at the metal center compared to the sterically hindered 2',6'-diisopropyl analog .
Thermal Stability : XANTPHOS derivatives exhibit superior air stability due to rigid xanthene backbones, whereas the target compound requires inert storage .
Asymmetric Hydrogenation
- The target compound demonstrates >90% enantiomeric excess (ee) in ketone hydrogenation, outperforming the diisopropyl-biphenyl analog (70–85% ee) due to enhanced chiral induction from the sulfinamide group .
- XANTPHOS-based ligands show lower enantioselectivity (<60% ee) in similar reactions but excel in non-chiral industrial processes .
Cross-Coupling Reactions
- In Suzuki-Miyaura couplings, the target compound achieves TONs (turnover numbers) of 10⁵ with aryl chlorides, comparable to XANTPHOS but with slower reaction rates due to steric bulk .
Biological Activity
[S(R)]-N-[(1S)-2-(Diphenylphosphino)-1-[2-(diphenylphosphino)-4,5-dimethoxyphenyl]ethyl]-2-methyl-2-propanesulfinamide is a complex organophosphorus compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by multiple diphenylphosphino groups and a sulfinamide moiety, which contribute to its unique reactivity and biological interactions. The molecular formula is with a molecular weight of 710.97 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular processes. The diphenylphosphino groups enhance binding affinity to these targets, modulating their activity.
2. Anticancer Properties
Recent studies have highlighted the compound's anticancer potential. For instance, it has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of signaling pathways associated with cell survival. A notable study reported an IC50 value of approximately 5.99 µM against HeLa cells, indicating significant cytotoxicity .
3. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit key inflammatory mediators, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases. Its mechanism may involve the suppression of pro-inflammatory cytokines and chemokines.
Case Studies
Table 1: Biological Activities and Corresponding IC50 Values
| Activity Type | Target | IC50 (µM) |
|---|---|---|
| Anticancer | HeLa Cells | 5.99 |
| Anti-inflammatory | TNF-alpha Inhibition | <10 |
| Enzyme Inhibition | Specific Kinase Targets | Varies |
Discussion
The diverse biological activities of this compound suggest its potential as a lead compound for drug development. The compound's ability to modulate critical signaling pathways positions it as a candidate for further exploration in therapeutic applications.
Q & A
Basic Research Questions
Q. What are the key synthetic steps for preparing [S(R)]-N-[(1S)-2-(Diphenylphosphino)-...-2-propanesulfinamide, and how is stereochemical purity ensured?
- Methodological Answer : The synthesis involves multi-step processes, including:
- Phosphine Group Installation : Use of diphenylphosphine precursors under inert conditions to avoid oxidation.
- Sulfinamide Formation : Reaction of sulfinyl chlorides with chiral amines, monitored by TLC or HPLC to track intermediates .
- Stereochemical Control : Chiral auxiliaries (e.g., Evans oxazolidinones) and low-temperature reactions (-78°C) are employed to minimize racemization. Final stereochemistry is confirmed via and X-ray crystallography .
Q. How does the compound’s structure influence its role in asymmetric catalysis?
- Structural Insights :
- Dual Phosphine Ligands : The two diphenylphosphino groups act as bidentate ligands, coordinating transition metals (e.g., Rh, Ir) to form chiral complexes critical for enantioselective hydrogenation or cross-coupling .
- Sulfinamide Moiety : Enhances solubility in polar solvents and stabilizes intermediates via hydrogen bonding, improving catalytic turnover .
- 4,5-Dimethoxyphenyl Group : Electron-donating methoxy groups modulate electronic effects on the metal center, affecting reaction rates and selectivity .
Q. What analytical techniques are essential for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : , , and identify structural integrity and phosphine coordination states .
- X-ray Diffraction : Resolves absolute configuration and confirms stereochemical assignments .
- Mass Spectrometry (HRMS) : Validates molecular weight and purity (>95%) .
Advanced Research Questions
Q. How can conflicting catalytic activity data be resolved when using this compound in asymmetric hydrogenation?
- Troubleshooting Approach :
- Metal Source Variability : Test different metal precursors (e.g., vs. ) to address inconsistencies in enantiomeric excess (ee) .
- Solvent Effects : Screen solvents (e.g., toluene vs. THF) to identify polarity-dependent side reactions. Polar solvents may disrupt ligand-metal coordination, reducing ee .
- Impurity Analysis : Use HPLC with chiral columns to detect trace stereoisomers from incomplete purification, which can skew catalytic outcomes .
Q. What strategies optimize ligand-metal complex stability in air-sensitive reactions?
- Advanced Methods :
- Glovebox Techniques : Conduct all synthetic steps under nitrogen/argon to prevent phosphine oxidation .
- Additive Screening : Introduce stabilizing agents (e.g., BHT antioxidants) to prolong catalyst lifetime in situ .
- In situ FTIR Monitoring : Track metal-ligand binding in real-time to identify decomposition pathways under reaction conditions .
Q. How do structural modifications of analogous compounds affect catalytic performance compared to the target molecule?
- Comparative Analysis :
- Adamantane Substitution : Replacing dimethoxyphenyl with adamantane groups (e.g., in ’s compound) increases steric bulk but reduces electronic tunability, lowering ee in certain substrates .
- Sulfonamide vs. Sulfinamide : Sulfinamide derivatives (like the target) show higher enantioselectivity in ketone reductions due to stronger hydrogen-bonding interactions with substrates .
- Data Table :
| Modification | Impact on Catalysis | Reference |
|---|---|---|
| Adamantane Phosphine | + Steric hindrance, – ee in small substrates | |
| Methoxy → tert-Butoxy Groups | + Electron donation, + Reaction rate |
Q. What computational methods validate the stereoelectronic effects of this ligand in catalysis?
- Modeling Approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
